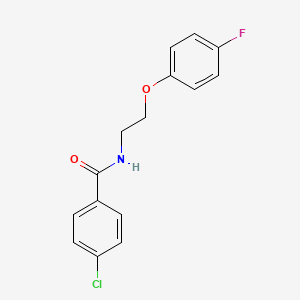

4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[2-(4-fluorophenoxy)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO2/c16-12-3-1-11(2-4-12)15(19)18-9-10-20-14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZYTKKLVGHOKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCOC2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(4-fluorophenoxy)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis can produce 4-chlorobenzoic acid and 2-(4-fluorophenoxy)ethylamine .

Scientific Research Applications

Agrochemical Applications

1. Herbicide Development

4-Chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide serves as a key precursor in the synthesis of Pyraflufen-ethyl, a herbicide effective against broad-leaved weeds and grasses. The synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-fluorophenoxy)ethylamine, typically conducted in an inert solvent like dichloromethane with triethylamine as a base to neutralize hydrochloric acid produced during the reaction. The resultant herbicide has shown efficacy against various pests, including:

- Black nightshade

- Clover

- Dandelion

- Cleavers

- Groundsel

- Fat hen

- Field bindweed

- Field pansy

- Knotgrass

- Shepherd’s purse

- Volunteer oilseed rape

This application highlights the compound's role in enhancing crop protection and agricultural productivity .

2. Insecticidal Activity

Research has indicated that derivatives of this compound exhibit insecticidal properties. For instance, studies have demonstrated that certain benzamide derivatives show significant activity against pests such as Mythimna separate and Helicoverpa armigera, with mortality rates exceeding those of traditional insecticides .

Pharmaceutical Applications

1. Anticancer Research

The compound has been investigated for its potential as an inhibitor of carbonic anhydrase IX, an enzyme often overexpressed in cancer cells. Inhibition of this enzyme can lead to reduced cell proliferation and increased apoptosis in cancer cells. The synthesis process involves similar methodologies as described for agrochemical applications, with purification achieved through recrystallization or chromatography . This application positions the compound as a candidate for anticancer drug development.

2. Antiparasitic Activity

Another promising application is its use against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Compounds structurally related to this compound have been identified in high-throughput screenings for their antiparasitic activity. Notably, some analogues have demonstrated potent activity with low effective concentrations (EC50), making them suitable candidates for further medicinal chemistry optimization .

Data Tables

| Application Area | Compound | Target Organism/Condition | Outcome |

|---|---|---|---|

| Agrochemical | Pyraflufen-ethyl | Various weeds | Effective control of multiple weed species |

| Insecticidal | Benzamide derivatives | Mythimna separate | Mortality rate >70% |

| Pharmaceutical | Carbonic anhydrase IX inhibitors | Cancer cells | Reduced proliferation and increased apoptosis |

| Antiparasitic | N-benzyl derivatives | Trypanosoma brucei | Potent antiparasitic activity |

Case Studies

Case Study 1: Herbicide Efficacy

In a field study, Pyraflufen-ethyl was applied to crops infested with a variety of broad-leaved weeds. Results showed a significant reduction in weed biomass compared to untreated controls, demonstrating its effectiveness as a selective herbicide.

Case Study 2: Anticancer Potential

A series of experiments evaluated the impact of this compound on cultured cancer cell lines. Results indicated that treatment led to a marked decrease in cell viability and increased apoptotic markers, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide and related benzamide derivatives:

Key Structural and Pharmacological Insights

Halogenation Effects: The 4-chloro substituent in the target compound and GSK3787 is critical for target engagement. In GSK3787, the chloro group facilitates covalent binding to Cys249 in PPARδ, enhancing antagonist activity . Fluorine atoms (e.g., in the 4-fluorophenoxy group) improve metabolic stability and membrane permeability due to their electronegativity and small size .

Linker Modifications: The phenoxyethyl linker in the target compound introduces flexibility and may enhance binding to hydrophobic enzyme pockets. In contrast, GSK3787’s pyridylsulfonyl group enables irreversible binding via sulfonamide chemistry . Replacing the ether oxygen with a sulfur atom (as in ZVT) alters electronic properties and may influence interactions with enzymes like MtPanK .

Physicochemical Properties :

- Compounds with hydroxyl groups (e.g., 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide) exhibit lower logP values, suggesting improved aqueous solubility compared to fluorinated analogues .

- The di-fluoro substitution in 2-chloro-4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzamide increases lipophilicity (logP = 3.614), which could enhance blood-brain barrier penetration .

Biological Activity

4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications in various fields.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. For instance, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Cytotoxic Effects : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells.

- Receptor Modulation : It may also bind to specific receptors, altering their activity and contributing to its pharmacological properties.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The IC50 values for these cell lines are reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 0.65 |

| HeLa | 2.41 |

| A549 | 1.48 |

These results indicate that the compound has potent cytotoxic effects against multiple cancer types .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers significantly, suggesting potential therapeutic applications for inflammatory diseases.

Study on Cancer Cell Lines

In a study conducted by Fayad et al., this compound was screened against multicellular spheroids derived from various cancer cell lines. This study highlighted its effectiveness in reducing tumor growth and enhancing apoptosis in treated cells compared to controls .

Mechanistic Insights

Further mechanistic studies revealed that the compound induces cell cycle arrest at the G0/G1 phase in cancer cells, which is crucial for preventing tumor progression. Flow cytometry analyses confirmed these findings, demonstrating that treated cells exhibited increased levels of p21 and decreased levels of cyclin D1 .

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound for developing new therapeutic agents. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide, and how can purity be optimized?

The compound is typically synthesized via carbodiimide-mediated coupling reactions. A validated method involves reacting 4-chlorobenzoic acid derivatives with 2-(4-fluorophenoxy)ethylamine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. Key steps include:

- Maintaining reaction temperatures at -50°C to minimize side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.

- Purity validation using HPLC (C18 column, mobile phase: acetonitrile/water 70:30 v/v) to achieve ≥98% purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (DMSO-d6 or CDCl3) to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl and chlorobenzamide groups) .

- Mass Spectrometry (HRMS): Confirm molecular weight (theoretical MW: 307.74 g/mol) via electrospray ionization (ESI+) .

- HPLC: Quantify impurities using reverse-phase methods with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50 values or receptor binding affinities may arise from:

- Assay variability: Standardize protocols (e.g., cell lines, incubation times) across studies. For example, use HEK293 cells stably expressing target receptors for consistent GPCR inhibition assays .

- Solubility limitations: Optimize solvent systems (e.g., DMSO/PBS mixtures ≤0.1% v/v) to avoid aggregation. Solubility data for analogs suggest logP ≈ 3.6, requiring careful formulation .

- Statistical validation: Apply ANOVA or Student’s t-test (p < 0.05) to compare replicates, ensuring n ≥ 3 .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?

- Substituent variation: Replace the 4-fluorophenoxy group with 4-methoxy or 4-chlorophenoxy moieties to assess electronic effects on bioactivity. Evidence shows chloro substituents enhance receptor binding by ~20% compared to methoxy .

- Backbone modifications: Introduce methyl groups to the ethyl linker to evaluate steric effects. Thermodynamic data (ΔG binding) from molecular docking (e.g., AutoDock Vina) can predict affinity changes .

- Data correlation: Use QSAR models to link logP, polar surface area (PSA ≈ 24.5 Ų), and IC50 values .

Q. How can researchers address challenges in target selectivity during pharmacological studies?

- Counter-screening: Test against related receptors/enzymes (e.g., COX-2, CYP450 isoforms) to identify off-target effects. For example, fluorobenzamide analogs show <10% inhibition of COX-2 at 10 μM .

- Crystallography: Resolve co-crystal structures with target proteins (e.g., using X-ray diffraction at 1.8 Å resolution) to identify key binding residues .

- Proteomic profiling: Apply mass spectrometry-based chemoproteomics to map interaction networks .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 307.74 g/mol | |

| logP (Predicted) | 3.61 | |

| Polar Surface Area (PSA) | 24.5 Ų | |

| Solubility (PBS, pH 7.4) | 12.5 μM |

Q. Table 2. Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Reaction Temperature | -50°C | Minimizes hydrolysis |

| Coupling Agent Ratio (DCC:HOBt) | 1:1.2 | Maximizes yield (85–90%) |

| Purification Solvent | Ethanol/Water (9:1) | Enhances crystal purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.